

protocol for solid-phase synthesis of 8-(Methylamino)adenosine

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Compound of Interest

Compound Name: 8-(Methylamino)adenosine

Cat. No.: B12387349

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An Application Note and Protocol for the Solid-Phase Synthesis of **8-(Methylamino)adenosine**

For researchers, scientists, and drug development professionals, the solid-phase synthesis of modified nucleosides such as **8-(Methylamino)adenosine** offers a streamlined and efficient alternative to traditional solution-phase methods. This approach allows for the use of excess reagents to drive reactions to completion and simplifies purification by immobilizing the substrate on a solid support. This document provides a detailed protocol for the solid-phase synthesis of **8-(Methylamino)adenosine**, leveraging established methodologies for solid-phase organic synthesis and nucleoside modification.

Introduction

8-substituted adenosine analogs are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as receptor antagonists and transcription inhibitors.[1][2] The solid-phase synthesis approach detailed herein provides a robust method for the preparation of **8-(Methylamino)adenosine**, facilitating the generation of compound libraries for screening and lead optimization. The general principle of solid-phase synthesis involves covalently attaching a starting material to an insoluble resin and performing a series of chemical transformations.[3] The product is then cleaved from the resin in the final step.

Experimental Protocols

This protocol outlines a plausible synthetic route for the solid-phase synthesis of **8-(Methylamino)adenosine**, starting from a commercially available solid support and a suitably protected adenosine derivative.

Materials and Reagents:

- 2'-O-TBDMS-3',5'-di-O-acetyl-8-bromoadenosine
- Wang Resin
- N,N'-Diisopropylcarbodiimide (DIC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Piperidine
- Methylamine solution (in ethanol or THF)
- o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- Dimethyl sulfate
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- 2-Mercaptoethanol
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

Protocol:

Step 1: Immobilization of Protected Adenosine on Wang Resin

- Swell Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
- Dissolve 2'-O-TBDMS-3',5'-di-O-acetyl-8-bromoadenosine (2 equivalents relative to resin loading) in a minimal amount of DMF.
- Add DIC (2 eq.) and DMAP (0.1 eq.) to the dissolved nucleoside.
- Add the activated nucleoside solution to the swollen resin.
- Agitate the mixture at room temperature for 16 hours.
- Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
- Dry the resin under vacuum.

Step 2: Nucleophilic Substitution at the 8-Position

- Swell the resin-bound 8-bromoadenosine in a suitable solvent such as DMF.
- Add a solution of methylamine (10 equivalents) in ethanol or THF to the resin.
- Heat the reaction mixture at 50-60 °C for 24 hours.
- Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
- Dry the resin under vacuum.

Step 3: On-Resin N-Methylation of the 8-Amino Group (Alternative to Step 2 if starting with 8-aminoadenosine)

This alternative step is based on established protocols for the N-methylation of amines on a solid support.^{[4][5]}

- **Sulfonylation:** Swell the resin-bound 8-aminoadenosine in DMF. Add o-NBS-Cl (3 eq.) and collidine (3 eq.). Agitate for 2 hours at room temperature. Wash with DMF.
- **Methylation:** Add a solution of dimethyl sulfate (5 eq.) and DBU (5 eq.) in DMF. Agitate for 1 hour at room temperature. Wash with DMF.

- Desulfonylation: Add a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF. Agitate for 30 minutes. Wash with DMF (3x), DCM (3x), and methanol (3x).
- Dry the resin under vacuum.

Step 4: Cleavage and Deprotection

- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
- Add the cleavage cocktail to the dried resin.
- Agitate the mixture at room temperature for 2 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude product by adding cold diethyl ether.
- Centrifuge to pellet the product and decant the ether.
- Wash the pellet with cold diethyl ether (2x).
- Dry the crude product under vacuum.
- Purify the **8-(Methylamino)adenosine** by reverse-phase HPLC.

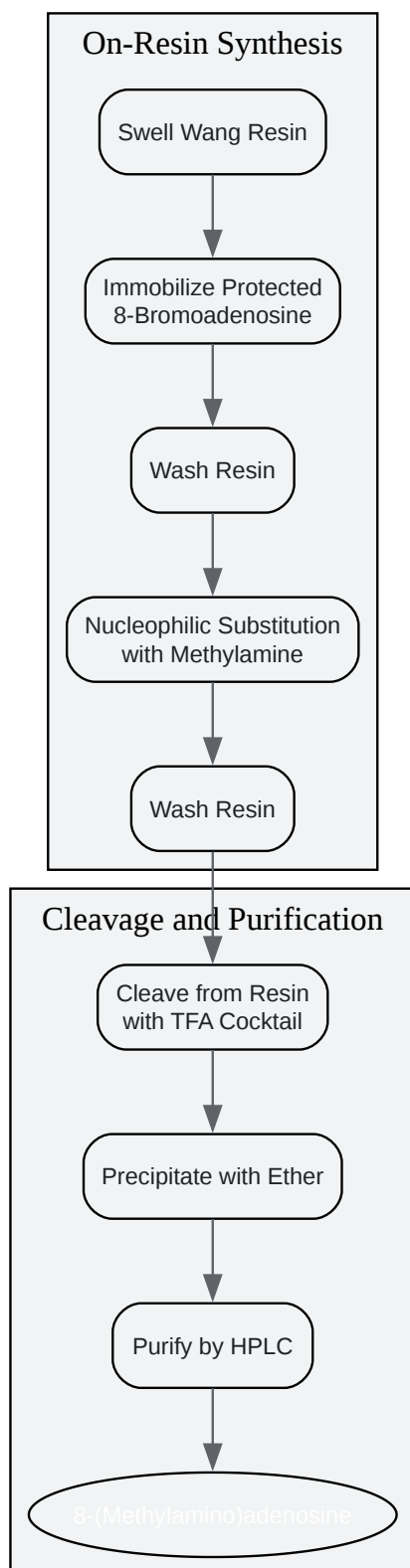
Data Presentation

The following table presents illustrative quantitative data for the solid-phase synthesis of **8-(Methylamino)adenosine**. These values are hypothetical and serve as a benchmark for a successful synthesis.

Step	Parameter	Illustrative Value
1. Immobilization	Loading Efficiency	85%
2. Nucleophilic Substitution	Conversion Yield	>90%
3. On-Resin N-Methylation	Conversion Yield	~80%
4. Cleavage and Purification	Overall Yield	35-50%
Final Product	Purity (by HPLC)	>95%
Final Product	Mass Spectrometry	Expected M+H ⁺

Experimental Workflow and Signaling Pathway Diagrams

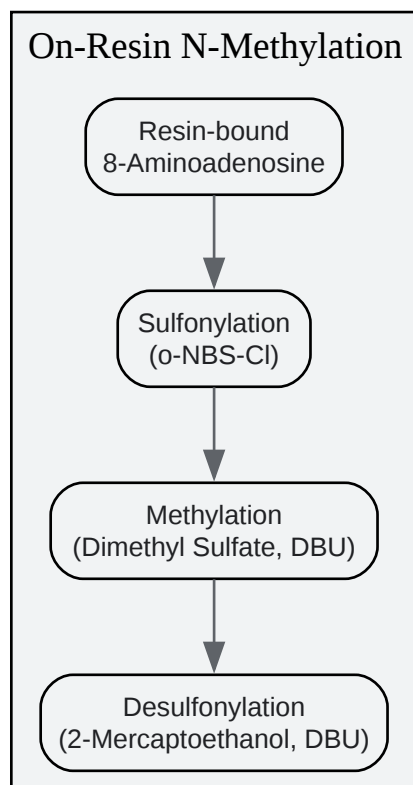
Workflow for Solid-Phase Synthesis of **8-(Methylamino)adenosine**



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Caption: Workflow diagram illustrating the key stages of the solid-phase synthesis of **8-(Methylamino)adenosine**.

Alternative N-Methylation Workflow



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Caption: Diagram of the on-resin N-methylation procedure as an alternative synthetic step.

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